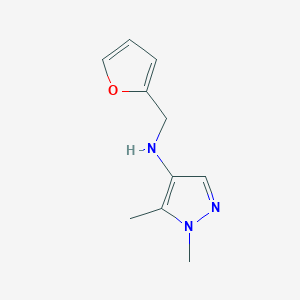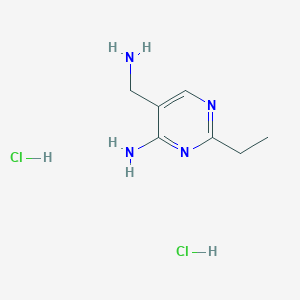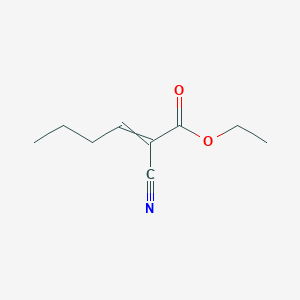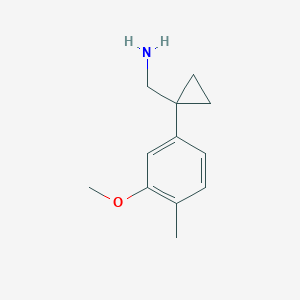
N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, a pyrazole ring, and an amine group The furan ring is a five-membered aromatic ring with one oxygen atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones.
Coupling of the Furan and Pyrazole Rings: The furan and pyrazole rings are coupled through a nucleophilic substitution reaction, where the furan ring is functionalized with a leaving group, and the pyrazole ring is functionalized with a nucleophile.
Introduction of the Amine Group: The amine group is introduced through a reductive amination reaction, where the furan-pyrazole intermediate is reacted with an amine and a reducing agent.
Industrial Production Methods
Industrial production of N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (e.g., temperature, pressure, solvent), and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include acyl chlorides, aldehydes, and isocyanates.
Major Products
Oxidation: Furanones, furanoic acids.
Reduction: Pyrazolines, pyrazolidines.
Substitution: Amides, imines, ureas.
Scientific Research Applications
N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(furan-2-yl)methyl]-1H-pyrazol-4-amine: Lacks the 1,5-dimethyl substitution, which may affect its biological activity and chemical reactivity.
N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine: Similar structure but with different substitution pattern on the pyrazole ring.
N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine: Similar structure but with the amine group at a different position on the pyrazole ring.
Uniqueness
N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its electronic properties, steric interactions, and overall biological activity. The presence of both furan and pyrazole rings in the same molecule provides a versatile scaffold for further functionalization and optimization in drug discovery and materials science.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H13N3O/c1-8-10(7-12-13(8)2)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
SBKNTSWGDZEIRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N'-[(thiophen-2-yl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11727398.png)

![2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B11727407.png)
![2-[methyl({5-oxo-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-2-yl})amino]acetic acid](/img/structure/B11727413.png)


![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727421.png)
![2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11727435.png)
![2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B11727441.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727443.png)

![N'-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727452.png)

![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727465.png)
